molecular formula C15H9BrN2O5S B3002540 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate CAS No. 877637-89-3

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Cat. No. B3002540
CAS RN: 877637-89-3
M. Wt: 409.21
InChI Key: RRTUMSHEJGWHEN-UHFFFAOYSA-N
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Description

The compound "4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate" is a heterocyclic molecule that appears to be related to various research efforts in synthesizing pyrimidine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the synthesis and properties of similar pyrimidine-containing heterocycles have been explored, which can offer insights into the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones is facilitated by Brønsted-acidic ionic liquids, which act as efficient homogeneous catalysts under solvent-free conditions . This method could potentially be adapted for the synthesis of the compound of interest, considering the structural similarities between pyrazolo[3,4-d]pyrimidin-4-ones and the pyrimidine moiety present in the target compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle containing nitrogen atoms. The compound likely features a pyrimidine ring attached to a thiomethyl group and a pyran ring, which is further substituted with a bromofuran moiety. The exact structure would determine the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including bromination and heterocyclization. For example, pyrimidin-2-ylamides of quinoline derivatives are brominated at the 5-position of the pyrimidine ring in acetic acid, except for the 1-allyl derivative, which undergoes heterocyclization . These reactions are indicative of the reactivity of the pyrimidine ring and could be relevant to the compound , especially if similar functional groups are present that could undergo analogous transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. The presence of a bromine atom, for instance, could increase the molecular weight and influence the compound's boiling and melting points. The solubility in various solvents and the stability of the compound could also be affected by the presence of the pyran and furan rings. The exact properties of "this compound" would need to be determined experimentally.

Scientific Research Applications

Cardiovascular and Gastrointestinal Research

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate, also known as ML221, has been identified as a potent functional antagonist of the apelin (APJ) receptor. This receptor plays a critical role in cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular diseases. ML221 is significantly selective over other G protein-coupled receptors (GPCRs), including the angiotensin II type 1 (AT1) receptor, and shows potential for research in cardiovascular and gastrointestinal functions (Maloney et al., 2012).

Antimicrobial Activity

Studies have shown that derivatives of the chemical, such as substituted chromeno[2,3-d]pyrimidinone derivatives, demonstrate antimicrobial activity against various bacterial and fungal strains. This suggests its potential use in the development of new antimicrobial agents (Ghashang et al., 2013).

Insecticidal and Antibacterial Potential

Compounds synthesized from this compound have been evaluated for their insecticidal activity against Pseudococcidae insects and their antibacterial potential against selected microorganisms. This indicates its usefulness in agricultural and pharmaceutical research (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents

Research has also shown the potential of pyrimidine linked derivatives for their anticancer and anti-5-lipoxygenase properties, indicating a scope for their use in cancer therapy and inflammation-related research (Rahmouni et al., 2016).

Central Nervous System Disorders

Another derivative of this compound, PF-04447943, has been identified as a selective inhibitor of PDE9A and has shown potential in the treatment of cognitive disorders. It exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model (Verhoest et al., 2012).

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O5S/c16-13-3-2-11(22-13)14(20)23-12-7-21-9(6-10(12)19)8-24-15-17-4-1-5-18-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTUMSHEJGWHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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